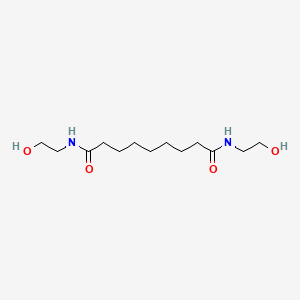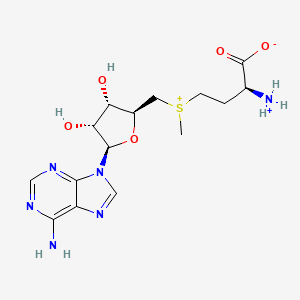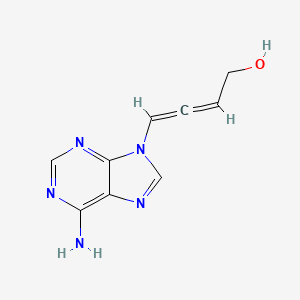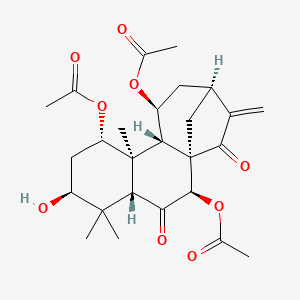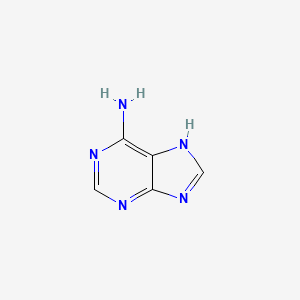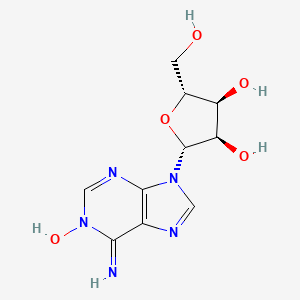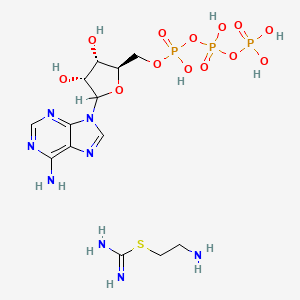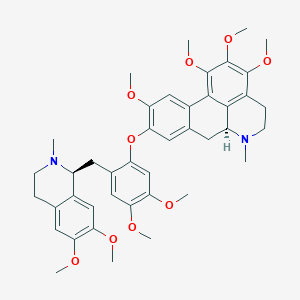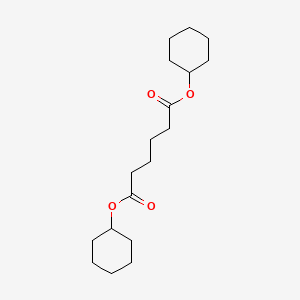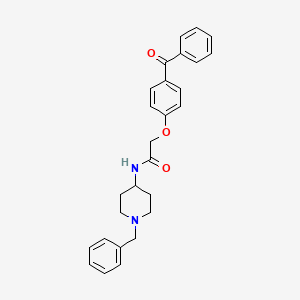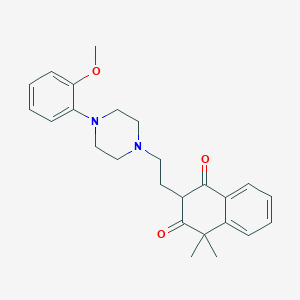
Arc 239 二塩酸塩
概要
説明
Arc 239 dihydrochloride is a selective antagonist of the alpha-2B adrenergic receptor. It is commonly used in scientific research to study the physiological and pharmacological roles of alpha-2 adrenergic receptors. The compound has a molecular formula of C24H29N3O3·2HCl and a molecular weight of 480.43 g/mol .
科学的研究の応用
Arc 239 dihydrochloride is widely used in scientific research due to its selective antagonistic properties. Some of its applications include:
Chemistry: Used as a reference compound in the study of alpha-2 adrenergic receptors.
Biology: Employed in experiments to understand the role of alpha-2 adrenergic receptors in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, anxiety, and depression.
Industry: Utilized in the development of new pharmacological agents targeting alpha-2 adrenergic receptors
作用機序
Target of Action
Arc 239 dihydrochloride is a selective antagonist for the α2B adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .
Mode of Action
Arc 239 dihydrochloride interacts with its primary targets, the α2B adrenoceptors, by competitively antagonizing the binding of endogenous catecholamines . This prevents the normal response to these neurotransmitters and alters the signaling pathways they regulate .
Biochemical Pathways
The α2B adrenoceptors that Arc 239 dihydrochloride targets are part of the adrenergic signaling pathway . By blocking these receptors, Arc 239 dihydrochloride can affect the downstream effects of this pathway, which include the regulation of neurotransmitter release, smooth muscle contraction, and metabolic processes .
Pharmacokinetics
It is soluble in water, which suggests it could have good bioavailability .
Result of Action
By blocking the α2B adrenoceptors, Arc 239 dihydrochloride can alter cellular responses to catecholamines. This can lead to changes in neurotransmitter release, muscle contraction, and other cellular effects .
生化学分析
Biochemical Properties
Arc 239 dihydrochloride is known to interact with α2B adrenoceptors . It competitively antagonizes pressor responses to adrenaline and inhibits pressor responses to noradrenaline, phenylephrine, tyramine, and dimethylphenylpiperazinium . The nature of these interactions is competitive, meaning that Arc 239 dihydrochloride binds to the same site on the α2B adrenoceptor as these other molecules, thereby inhibiting their effects .
Cellular Effects
Arc 239 dihydrochloride’s antagonistic action on α2B adrenoceptors can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these receptors, potentially affecting gene expression and cellular metabolism . The specific effects can vary depending on the cell type and the presence of other signaling molecules .
Molecular Mechanism
At the molecular level, Arc 239 dihydrochloride exerts its effects by binding to α2B adrenoceptors . This binding inhibits the action of other molecules that would normally bind to these receptors, such as adrenaline and noradrenaline . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in various signaling pathways .
Dosage Effects in Animal Models
The effects of Arc 239 dihydrochloride can vary with different dosages in animal models
Metabolic Pathways
Arc 239 dihydrochloride is involved in the adrenergic signaling pathway due to its interaction with α2B adrenoceptors
Transport and Distribution
The transport and distribution of Arc 239 dihydrochloride within cells and tissues are likely influenced by its chemical properties and its interactions with α2B adrenoceptors
Subcellular Localization
The subcellular localization of Arc 239 dihydrochloride and its effects on activity or function are likely influenced by its interactions with α2B adrenoceptors
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Arc 239 dihydrochloride involves multiple steps, starting with the preparation of the core isoquinoline structure. The key steps include:
Formation of the isoquinoline core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Substitution reactions: The isoquinoline core undergoes various substitution reactions to introduce the methoxyphenyl and piperazine groups.
Formation of the dihydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods: Industrial production of Arc 239 dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions: Arc 239 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxyphenyl and piperazine moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution reactions: Common reagents include alkyl halides and aryl halides, with conditions such as reflux in organic solvents.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the isoquinoline ring .
類似化合物との比較
Arc 239 dihydrochloride is unique in its high selectivity for the alpha-2B adrenergic receptor compared to other alpha-2 adrenergic receptor antagonists. Similar compounds include:
Prazosin: An alpha-1 adrenergic receptor antagonist with some alpha-2 antagonistic activity.
Yohimbine: A non-selective alpha-2 adrenergic receptor antagonist.
BRL 44408: Another selective alpha-2 adrenergic receptor antagonist but with different subtype selectivity
Arc 239 dihydrochloride stands out due to its high selectivity for the alpha-2B subtype, making it a valuable tool in research focused on this specific receptor .
特性
CAS番号 |
67339-62-2 |
|---|---|
分子式 |
C24H29N3O3 |
分子量 |
407.5 g/mol |
IUPAC名 |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C24H29N3O3/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3/h4-11H,12-17H2,1-3H3 |
InChIキー |
JFNKXGOEOQCXDM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)C(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C |
正規SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-(2H,4H)-isoquinoline-1,3-dione 2-(2-(4-(o-methoxyphenyl)piperazine-1-yl)ethyl)-4,4-dimethyl-1,3(2H,4H)isoquinolinedione AR C239 AR-C 239 AR-C239 ARC 239 ARC-239 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


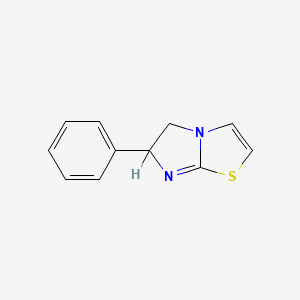
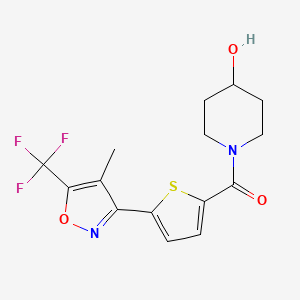
![1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride](/img/structure/B1665517.png)
